Diethyl 2H-1-benzopyran-2-ylphosphonate
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Overview
Description
Diethyl 2H-1-benzopyran-2-ylphosphonate is an organic compound that belongs to the class of benzopyrans. Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2H-1-benzopyran-2-ylphosphonate typically involves the reaction of 2H-1-benzopyran-2-one with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2H-1-benzopyran-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert it into phosphonate hydrides.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphonate oxides, hydrides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 2H-1-benzopyran-2-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2H-1-benzopyran-2-ylphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one: A closely related compound with similar structural features.
2,2-Dimethyl-2H-1-benzopyran: Another derivative with distinct chemical properties.
Flavones and Coumarins: These compounds share the benzopyran scaffold and exhibit diverse biological activities.
Uniqueness
Diethyl 2H-1-benzopyran-2-ylphosphonate is unique due to the presence of the phosphonate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
114087-02-4 |
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Molecular Formula |
C13H17O4P |
Molecular Weight |
268.24 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-2H-chromene |
InChI |
InChI=1S/C13H17O4P/c1-3-15-18(14,16-4-2)13-10-9-11-7-5-6-8-12(11)17-13/h5-10,13H,3-4H2,1-2H3 |
InChI Key |
NRAQTBNMOSIIQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1C=CC2=CC=CC=C2O1)OCC |
Origin of Product |
United States |
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